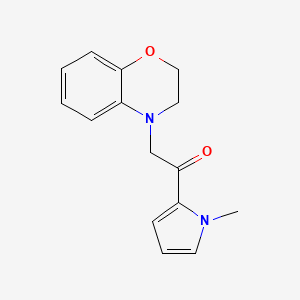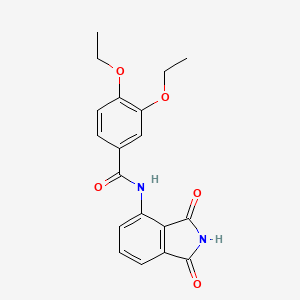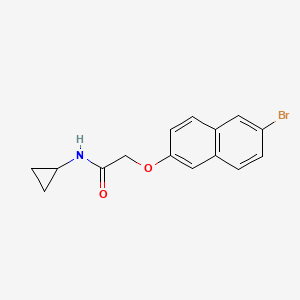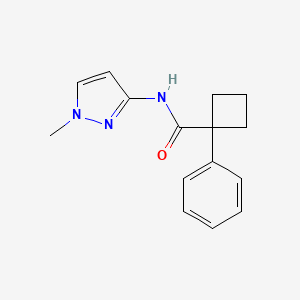
2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide, also known as compound 1, is a synthetic compound that has gained considerable attention in scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 has been shown to improve cognitive function and reduce neuroinflammation.
Wirkmechanismus
The mechanism of action of 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell proliferation. In inflammation research, 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects in preclinical studies. In cancer research, it has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurological disorder research, it has been shown to improve cognitive function and reduce neuroinflammation, leading to an improvement in disease symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 1 has several advantages for lab experiments. It is a synthetic 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide that can be easily prepared with a high yield. It has also shown promising results in preclinical studies for the treatment of various diseases. However, there are also limitations to using 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. It may also have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the research and development of 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, more research is needed to fully understand its mechanism of action and potential off-target effects. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide 1 involves several steps, including the preparation of phenoxyacetic acid, the synthesis of 2-(2-aminoethyl) piperidine, and the coupling reaction between phenoxyacetic acid and 2-(2-aminoethyl) piperidine. The final product is purified through column chromatography to obtain a white solid with a high yield.
Eigenschaften
IUPAC Name |
2-phenoxy-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c28-24(19-31-20-10-4-1-5-11-20)25-22-18-21(32(29,30)27-16-8-3-9-17-27)12-13-23(22)26-14-6-2-7-15-26/h1,4-5,10-13,18H,2-3,6-9,14-17,19H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXHFVKPQHDDCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-methyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7519053.png)

![5-(4-Fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,3-oxazole](/img/structure/B7519065.png)
![1-(1-Benzylpiperidin-4-yl)-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7519068.png)

![(6-Bromonaphthalen-2-yl) 2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7519091.png)

![3-[[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]sulfamoyl]benzoic acid](/img/structure/B7519102.png)

![3H-Benzo[e][1,4]diazepin-5(4H)-one](/img/structure/B7519109.png)

![4-[[2-(1,3-Benzothiazol-2-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7519142.png)
![N-{2-[(methylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B7519147.png)
